TAK-285 is a novel, orally bioavailable, small molecule inhibitor that selectively targets human epidermal growth factor receptors 1 (EGFR/ErbB1) and 2 (HER2/ErbB2) [, , , , , , ]. It is classified as a dual EGFR/HER2 kinase inhibitor and has been investigated for its potential as an antineoplastic agent in preclinical and phase I clinical trials [, , , , , , ]. TAK-285 has demonstrated significant antitumor activity in both in vitro and in vivo models of various cancers, including breast, gastric, lung, and colon cancer [, , , , , , ]. A key characteristic of TAK-285 is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain metastases, a common complication in several cancer types [, , , , ].
The synthesis of TAK-285 involves several key steps, primarily focusing on the formation of derivatives that enhance its inhibitory properties against HER2 and EGFR. The initial synthesis begins with the reaction of specific aniline reagents to form intermediates. These intermediates undergo hydrolysis to yield free phenolic compounds, which are then reacted with imidazole derivatives in a dimethylformamide solvent at elevated temperatures (80 °C) to produce the final TAK-285 derivatives.
The following summarizes the synthesis process:
The yields of various synthesized compounds (denoted as 9a–h) ranged from 38% to 96%, indicating effective synthetic routes for generating potent inhibitors .
TAK-285 features a pyrrolo[3,2-d]pyrimidine scaffold, which is critical for its interaction with HER2 and EGFR. The molecular structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The compound's structure allows it to fit into the ATP binding sites of both receptors, facilitating competitive inhibition.
Key structural characteristics include:
The structural analysis confirms that TAK-285 effectively interacts with critical residues within the active sites of HER2 and EGFR, thereby inhibiting their kinase activities .
TAK-285 undergoes various chemical reactions that are pivotal for its activity as an inhibitor. The primary reaction involves competitive inhibition where TAK-285 binds to the ATP site of HER2 and EGFR, preventing substrate phosphorylation.
In vitro studies have demonstrated that TAK-285 shows significant inhibitory activity against both kinases:
Additionally, the compound has been tested against a panel of kinases, revealing weak inhibition against most but strong inhibition against HER family kinases .
The mechanism of action for TAK-285 is centered around its role as a dual kinase inhibitor. By binding to the ATP-binding sites of HER2 and EGFR, TAK-285 prevents autophosphorylation and subsequent signaling cascades that promote tumor growth and survival.
Key points regarding its mechanism include:
TAK-285 exhibits several notable physical and chemical properties:
These properties contribute to its suitability for both in vitro and in vivo studies.
The primary application of TAK-285 lies in oncology, particularly for treating cancers characterized by HER2 overexpression, such as breast cancer. Its dual inhibition profile makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy against resistant tumor types.
Research has demonstrated:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: